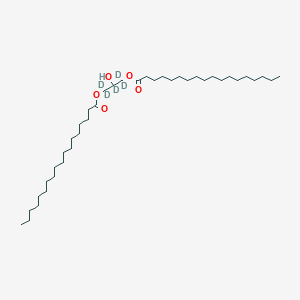

1,3-二硬脂酸-d5

描述

The compound 1,3-Distearin-d5 is a deuterated form of 1,3-distearin, where deuterium atoms have been incorporated into the glyceryl moiety. This modification is intended to aid in the study of the compound's behavior, particularly under mass spectrometry, to understand its fragmentation patterns and stability .

Synthesis Analysis

The synthesis of deuterated compounds like 1,3-Distearin-d5 is not directly described in the provided papers. However, the synthesis of related compounds involves complex organic reactions. For example, the synthesis of a vitamin D3 dimer involves stereoselective cuprate addition and a key ruthenium olefin metathesis step . Although this process is different from that of 1,3-Distearin-d5, it highlights the intricate methods often required in the synthesis of specialized organic molecules.

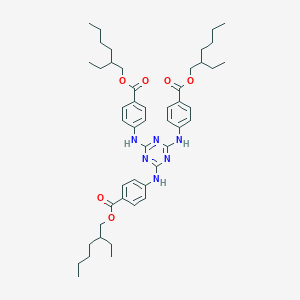

Molecular Structure Analysis

The molecular structure of 1,3-Distearin-d5 is characterized by the presence of deuterium atoms, which are heavier isotopes of hydrogen, incorporated into the glyceryl part of the molecule. This structural modification is crucial for the study of the molecule's behavior under electron-impact mass spectrometry, as it allows for the differentiation of fragmentation patterns that are specific to the deuterated version .

Chemical Reactions Analysis

The mass spectrometry analysis of 1,3-Distearin-d5 reveals that the loss of water from the molecular ion is an electron-impact induced event. The hydrogen atoms eliminated during this process originate from the hydroxyl group and the stearoyl chains. Importantly, there is no significant scrambling of deuterium between the chains and the glyceryl head, which suggests that the deuterium labeling remains intact during the fragmentation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Distearin-d5 can be inferred from the mass spectrometry data. The high-resolution mass spectrometry used in the study provides accurate masses of fragment ions and their molecular formulae. The study found that many fragment ions with molecular weights greater than 200 atomic mass units likely have cyclic structures and most retain the glyceryl residue intact. This information is crucial for understanding the stability and reactivity of the molecule under various conditions .

科学研究应用

质谱

已对1,3-二硬脂酸-d5的质谱进行研究,以了解电子轰击诱导的1,3-二硬脂酸的碎裂情况。该研究重点在于阐明甘油基团中的氘如何影响碎裂模式,有助于理解质谱中的分子结构(Morrison, Barrat, & Aneja, 1970)。

基因调控

在对变形菌属的研究中,1,3-二硬脂酸-d5与基因调控相关联。该研究探讨了某些序列如何抑制d5基因的表达,揭示了转录调控的见解(Powell, Galindo, & Firtel, 1992)。

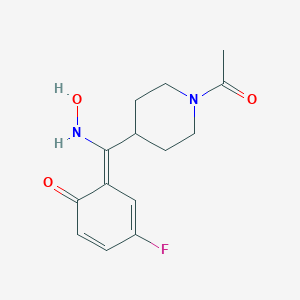

蛋白激酶C激活

合成的1,3-二硬脂酸的支链类似物被合成并测试其激活蛋白激酶C(PKC)的能力,这是细胞信号传导中至关重要的酶。该研究探讨了1,3-二硬脂酸衍生物中的结构变化如何影响其与PKC的相互作用(Zhou et al., 1988)。

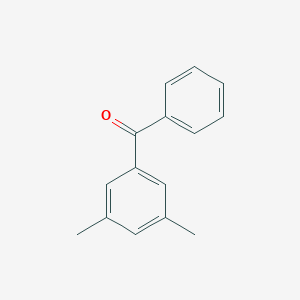

界面特性

研究了二甘油酯单分子层(包括1,3-二硬脂酸)在气/水相界面的界面特性。这项研究对于理解脂质在界面上的行为至关重要,这在食品科学和制药等领域至关重要(Patino & Domínguez, 2000)。

土壤细菌群落

尽管与1,3-二硬脂酸-d5无直接关系,但对于1,3-二氯丙烯这种相关化合物的研究显示了其对土壤细菌群落的影响。这类研究对于评估化学化合物的环境影响至关重要(Liu et al., 2015)。

维生素D的分子机制

关于维生素D作用的分子机制的研究,涉及到1,25-二羟基维生素D3等化合物,为了解类似化合物如何在生物系统中发挥作用提供了见解,包括1,3-二硬脂酸-d5的衍生物(Christakos et al., 2016)。

属性

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i35D2,36D2,37D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-RYBIQIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429508 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Distearin-d5 | |

CAS RN |

1246523-69-2 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

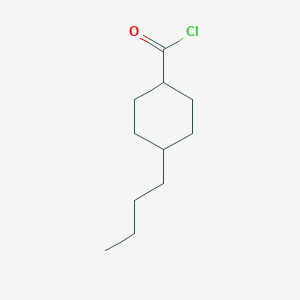

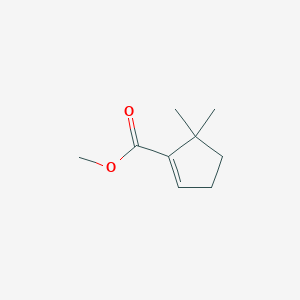

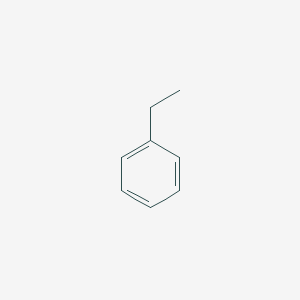

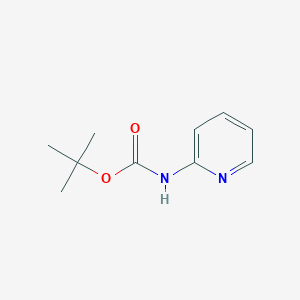

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)

![2-[(4-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B125850.png)